2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
Chemical Structure:
The compound 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS: 941978-74-1) features an acetamide core with two distinct substituents:
- Aryl Group: A 3-methylphenyl group attached to the carbonyl carbon.
- Amide Substituent: A phenyl ring substituted with a 2-oxopiperidin-1-yl moiety at the meta position .
Molecular Formula: C₂₁H₂₄N₂O₃ (molar mass: 352.43 g/mol).
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-6-4-7-16(12-15)13-19(23)21-17-8-5-9-18(14-17)22-11-3-2-10-20(22)24/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTWUGOUMOSWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: This step involves the cyclization of a suitable precursor to form the piperidinone ring.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide exhibit potential anticancer properties. Research has shown that derivatives of piperidine can induce apoptosis in cancer cells. For instance, a study highlighted the efficacy of related piperidine derivatives in inhibiting tumor growth in hypopharyngeal carcinoma models, suggesting that the structural features of these compounds enhance their interaction with cellular targets involved in cancer progression .
Neuroprotective Effects
The piperidine structure is also associated with neuroprotective effects. Compounds containing piperidine rings have been explored for their ability to inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. A multi-targeted approach has been proposed where compounds like 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide could inhibit amyloid beta aggregation and tau protein phosphorylation, thereby providing dual therapeutic benefits .
Antimicrobial Properties
There is emerging evidence that compounds with similar structural characteristics exhibit antimicrobial activities. Specifically, studies have reported that certain piperidine derivatives possess antifungal and antibacterial properties, making them candidates for further development as antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Features :
- The methoxy group (positioned ortho to the acetamide) may influence electronic properties and solubility.
Comparison with Structurally Similar Compounds
N-Phenylacetamide Derivatives with Piperazine/Morpholine Substituents
Example Compounds :
Structural Differences :
- Target Compound : Contains a 2-oxopiperidin-1-yl group.
- Analogs: Piperazine or morpholine rings instead of piperidinone.
Functional Implications :
Table 1: Key Physicochemical Properties
| Compound | Substituent (R) | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| Target Compound | 2-Oxopiperidin-1-yl | 352.43 | Cyclic amide, moderate polarity |
| Compound 14 (CAS: N/A) | Trifluoromethyl | ~400 (estimated) | Enhanced metabolic stability |
| Compound 15 (CAS: N/A) | 2-Chlorophenyl | ~420 (estimated) | Increased halogen-mediated binding |
Sulfonyl- and Indole-Containing Acetamides
Example Compound :
Structural Differences :
- Target Compound : Lacks sulfonyl and indole groups.
- Analog : Sulfonyl group increases hydrogen-bonding capacity; indole enhances aromatic interactions.
Functional Implications :
Piperidine-Linked Acetamides with Bromomethyl Groups
Structural Differences :
- Target Compound: No bromomethyl or propyl linker.
- Analog : Bromine enables further synthetic derivatization; propyl chain increases conformational flexibility.
Functional Implications :
Tetrahydrocarbazole-Based Acetamides
Structural Differences :
- Target Compound: Simpler phenyl-piperidinone system.
Functional Implications :
Structure-Activity Relationship (SAR) Insights
- 2-Oxopiperidin-1-yl Group : Critical for hydrogen bonding with biological targets (e.g., proteases or GPCRs). Replacing it with piperazine (as in ) alters basicity and solubility.
- Methoxy Substituent : Electron-donating effects may modulate receptor affinity compared to electron-withdrawing groups (e.g., CF₃ in compound 14).
- Aryl Methyl Group : The 3-methylphenyl group in the target compound balances lipophilicity and steric effects, contrasting with bulkier substituents in analogs .
Biological Activity
2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide, also known as N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide, is a synthetic organic compound categorized under acetamides. Its unique chemical structure includes a piperidinyl group, a tolyl group, and an acetamide moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is , with a molecular weight of 336.43 g/mol. The compound features a piperidine ring that is critical for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
| Molecular Formula | C21H24N2O2 |
| Molecular Weight | 336.43 g/mol |
The biological activity of this compound primarily involves its interaction with various molecular targets in the body. The piperidinyl group is believed to facilitate binding to specific receptors and enzymes, modulating their activity. This modulation can lead to various physiological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : Interaction with neurotransmitter receptors could suggest potential applications in neuropharmacology.
Biological Activity and Therapeutic Potential
Research has indicated that compounds similar to 2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide exhibit a range of biological activities, such as:
- Anticancer Activity : Some studies have explored the anticancer potential of related acetamides, focusing on their ability to induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through the modulation of inflammatory pathways.
- Neuroprotective Properties : The interaction with neurotransmitter systems suggests potential neuroprotective effects, which could be relevant for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Apoptosis Induction : A study evaluated the anticancer properties of acetamides against various cancer cell lines (e.g., MCF7 for breast cancer). Results indicated significant induction of apoptosis through caspase activation pathways .
- Dual Modulators of ACC and PPARs : Research on similar acetamides identified dual modulators targeting acetyl-CoA carboxylases (ACC) and peroxisome proliferator-activated receptors (PPARs), suggesting potential for treating obesity and metabolic syndrome .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
